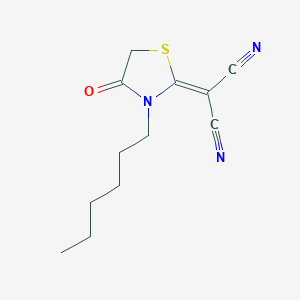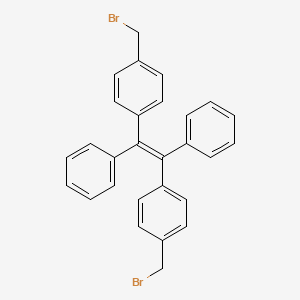![molecular formula C7H6N2 B8214340 Bicyclo[1.1.1]pentane-1,3-dicarbonitrile](/img/structure/B8214340.png)
Bicyclo[1.1.1]pentane-1,3-dicarbonitrile
概要
説明
Bicyclo[1.1.1]pentane-1,3-dicarbonitrile is a unique organic compound characterized by its rigid, three-dimensional bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which has gained significant attention in recent years due to its potential applications in medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is known for its ability to enhance the physicochemical properties of molecules, such as solubility and metabolic stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane-1,3-dicarbonitrile typically involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction of the formed diketone . This method allows for the construction of the bicyclo[1.1.1]pentane core on a large scale. Another approach involves the use of visible light-induced synthesis via cooperative photoredox and N-heterocyclic carbene catalysis . This method is advantageous due to its mild conditions and high atom economy.
Industrial Production Methods
Industrial production of this compound can be scaled up using flow photochemical addition techniques, which allow for the efficient construction of the bicyclo[1.1.1]pentane core in large quantities . This method is particularly useful for producing multigram amounts of the compound, which can then be further functionalized to obtain various derivatives.
化学反応の分析
Types of Reactions
Bicyclo[1.1.1]pentane-1,3-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions include diketones, carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Bicyclo[1.1.1]pentane-1,3-dicarbonitrile has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of bicyclo[1.1.1]pentane-1,3-dicarbonitrile and its derivatives involves their interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise spatial orientation of functional groups, which can enhance binding affinity and selectivity for target proteins or enzymes. This unique structure also contributes to the compound’s metabolic stability and resistance to degradation .
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Similar in structure but with carboxylic acid groups instead of nitriles.
Bicyclo[1.1.1]pentane-1,3-diamine: Contains amine groups instead of nitriles.
Bicyclo[1.1.1]pentane-1,3-diketone: Features ketone groups in place of nitriles.
Uniqueness
Bicyclo[1.1.1]pentane-1,3-dicarbonitrile is unique due to its nitrile functional groups, which provide distinct reactivity and potential for further functionalization. The nitrile groups also contribute to the compound’s ability to participate in a wide range of chemical reactions, making it a versatile building block for the synthesis of various derivatives .
特性
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c8-4-6-1-7(2-6,3-6)5-9/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTKAPVQSNQYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


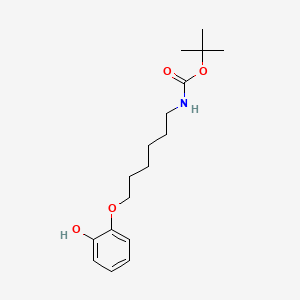
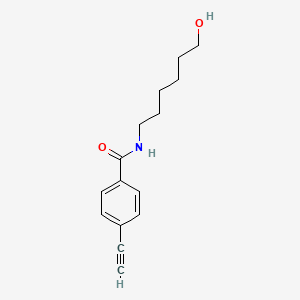
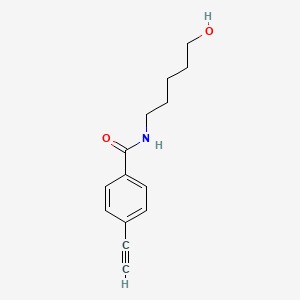
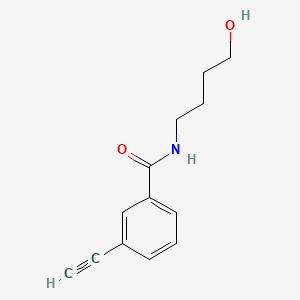
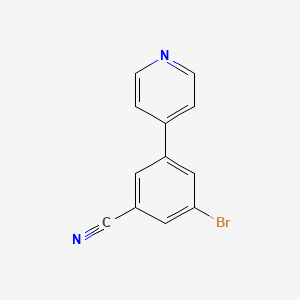
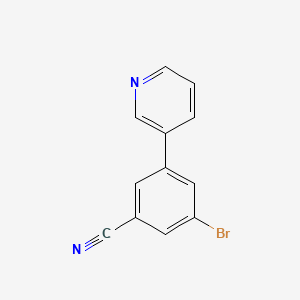
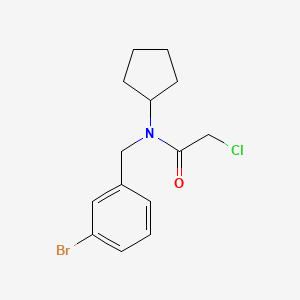
![rel-Methyl (3aS,6aR)-5-benzylhexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylate](/img/structure/B8214313.png)
![6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8214329.png)
![1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B8214330.png)
![2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile](/img/structure/B8214342.png)
![2,6-dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B8214349.png)
